Di-tert-butyl decanedioate

Übersicht

Beschreibung

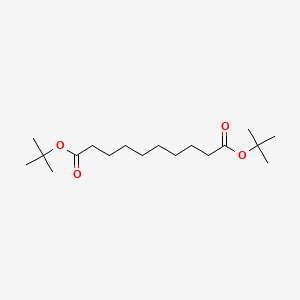

Di-tert-butyl decanedioate is an organic compound that belongs to the class of esters. It is formed by the esterification of decanedioic acid (also known as sebacic acid) with tert-butyl alcohol. This compound is known for its stability and is often used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Di-tert-butyl decanedioate can be synthesized through the esterification of decanedioic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of decanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from any unreacted starting materials and by-products. The purified ester is collected and stored under appropriate conditions to maintain its stability.

Analyse Chemischer Reaktionen

Types of Reactions

Di-tert-butyl decanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to decanedioic acid and tert-butyl alcohol in the presence of water and an acid or base catalyst.

Transesterification: The ester can react with other alcohols to form different esters through a transesterification process.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

Transesterification: Alcohols, acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

Reduction: Reducing agents (e.g., lithium aluminum hydride)

Major Products Formed

Hydrolysis: Decanedioic acid and tert-butyl alcohol

Transesterification: Different esters depending on the alcohol used

Reduction: Corresponding alcohols

Wissenschaftliche Forschungsanwendungen

Key Properties

- Molecular Formula : C18H34O4

- Molar Mass : 318.46 g/mol

- Appearance : Colorless liquid

- Boiling Point : Not readily available, but esters generally have moderate boiling points.

Scientific Research Applications

Di-tert-butyl decanedioate is utilized in several scientific domains:

Organic Chemistry

- Reagent in Synthesis : It serves as a reagent for synthesizing other esters and as a protecting group for carboxylic acids. Its ability to undergo hydrolysis and transesterification makes it versatile in organic synthesis.

Biochemistry

- Enzyme Studies : The compound is employed in studying enzyme-catalyzed reactions, particularly esterification and hydrolysis processes. Its stability allows researchers to investigate reaction mechanisms without rapid degradation.

Pharmaceuticals

- Drug Delivery Systems : Due to its biocompatibility, this compound is investigated for potential applications in drug delivery systems, where it can enhance the stability and release profiles of therapeutic agents.

Polymer Science

- Plasticizer and Stabilizer : In industrial applications, it is used as a plasticizer in polymers and as a stabilizer in lubricants and coatings. Its longer carbon chain contributes to improved properties compared to shorter-chain esters.

Case Study 1: Utilization in Polymer Production

In a study focusing on the production of flexible plastics, this compound was incorporated as a plasticizer. The results indicated enhanced flexibility and reduced brittleness in the final product compared to traditional plasticizers. This application highlights the compound's role in improving material properties while maintaining stability under processing conditions.

Case Study 2: Enzyme-Catalyzed Reactions

Research investigating the kinetics of enzyme-catalyzed hydrolysis using this compound demonstrated that the compound acts as an effective substrate for various esterases. The findings revealed insights into the catalytic mechanisms, providing valuable data for enzyme engineering applications.

Wirkmechanismus

The mechanism of action of di-tert-butyl decanedioate involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to release decanedioic acid and tert-butyl alcohol. In transesterification reactions, the compound undergoes nucleophilic attack by alcohols, leading to the formation of new ester products.

Vergleich Mit ähnlichen Verbindungen

Di-tert-butyl decanedioate can be compared with other similar compounds, such as:

Di-tert-butyl succinate: An ester formed from succinic acid and tert-butyl alcohol, used in similar applications as this compound.

Di-tert-butyl adipate: An ester derived from adipic acid and tert-butyl alcohol, also used as a plasticizer and stabilizer.

Di-tert-butyl phthalate: An ester of phthalic acid and tert-butyl alcohol, commonly used as a plasticizer in the production of flexible plastics.

The uniqueness of this compound lies in its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it particularly suitable for applications requiring higher stability and lower volatility.

Biologische Aktivität

Di-tert-butyl decanedioate, a diester compound, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and potential implications in medicine.

This compound is characterized by its structure as a diester derived from decanedioic acid and tert-butyl alcohol. It exhibits various chemical behaviors:

- Hydrolysis : In the presence of water and an acid or base catalyst, it can hydrolyze to yield decanedioic acid and tert-butyl alcohol.

- Transesterification : It can react with other alcohols to form different esters.

- Reduction : The compound can be reduced to corresponding alcohols using reducing agents such as lithium aluminum hydride.

The biological activity of this compound is primarily attributed to its interactions with enzyme systems. In particular, it serves as a substrate for esterases, which catalyze the hydrolysis of ester bonds. This reaction releases biologically active components that may influence various metabolic pathways.

Applications in Scientific Research

This compound has several applications across different scientific domains:

1. Chemistry

- Used as a reagent in organic synthesis, particularly for preparing other esters.

- Acts as a protecting group for carboxylic acids during synthetic reactions.

2. Biology

- Employed in studies of enzyme-catalyzed esterification and hydrolysis reactions, providing insights into metabolic processes.

3. Medicine

- Investigated for potential use in drug delivery systems due to its stability and biocompatibility. Its ability to release active compounds upon hydrolysis makes it a candidate for controlled drug release applications.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, making it relevant for therapeutic applications in inflammatory diseases.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

ditert-butyl decanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-17(2,3)21-15(19)13-11-9-7-8-10-12-14-16(20)22-18(4,5)6/h7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCKGDKAOZWNLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550375 | |

| Record name | Di-tert-butyl decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143050-66-2 | |

| Record name | Di-tert-butyl decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.